Iso-PPADS tetrasodium

Description

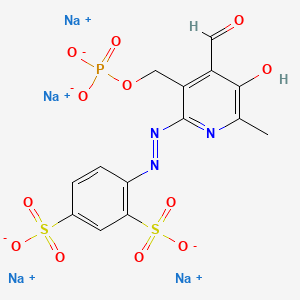

Structure

3D Structure of Parent

Properties

IUPAC Name |

tetrasodium;4-[[4-formyl-5-hydroxy-6-methyl-3-(phosphonatooxymethyl)pyridin-2-yl]diazenyl]benzene-1,3-disulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N3O12PS2.4Na/c1-7-13(19)9(5-18)10(6-29-30(20,21)22)14(15-7)17-16-11-3-2-8(31(23,24)25)4-12(11)32(26,27)28;;;;/h2-5,19H,6H2,1H3,(H2,20,21,22)(H,23,24,25)(H,26,27,28);;;;/q;4*+1/p-4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KURWUCJJNVPCHT-UHFFFAOYSA-J | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C(=N1)N=NC2=C(C=C(C=C2)S(=O)(=O)[O-])S(=O)(=O)[O-])COP(=O)([O-])[O-])C=O)O.[Na+].[Na+].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10N3Na4O12PS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201017674 | |

| Record name | Tetrasodium 4-[(2E)-2-[4-formyl-6-methyl-5-oxo-3-(phosphonatooxymethyl)pyridin-2-ylidene]hydrazinyl]benzene-1,3-disulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201017674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

599.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

192575-19-2 | |

| Record name | Tetrasodium 4-[(2E)-2-[4-formyl-6-methyl-5-oxo-3-(phosphonatooxymethyl)pyridin-2-ylidene]hydrazinyl]benzene-1,3-disulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201017674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pyridoxal phosphate-6-azo(benzene-2,4-disulfonic acid) tetrasodium salt hydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Iso-PPADS Tetrasodium: A Non-selective P2X Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

Iso-PPADS (Pyridoxalphosphate-6-azophenyl-2',5'-disulfonic acid) tetrasodium salt is a valuable pharmacological tool extensively utilized in the study of purinergic signaling. As a non-selective antagonist of P2X receptors, a family of ligand-gated ion channels activated by extracellular adenosine 5'-triphosphate (ATP), Iso-PPADS has been instrumental in delineating the physiological and pathophysiological roles of these receptors in diverse cellular processes. This technical guide provides a comprehensive overview of the chemical properties, mechanism of action, and pharmacological profile of Iso-PPADS tetrasodium. Detailed experimental protocols for its application in key research methodologies, including two-electrode voltage clamp electrophysiology and intracellular calcium imaging, are presented. Furthermore, this guide includes structured data tables for easy comparison of its activity across various P2 receptor subtypes and visual diagrams of its mechanism and experimental application to facilitate a deeper understanding of its use in research and drug development.

Core Compound Properties

This compound is a pyridoxal phosphate derivative that functions as a potent, non-selective antagonist at P2X purinoceptors.[1][2] Its chemical and physical properties are summarized below.

| Property | Value |

| Chemical Name | Pyridoxalphosphate-6-azophenyl-2',5'-disulfonic acid tetrasodium salt |

| Molecular Formula | C₁₄H₁₀N₃Na₄O₁₂PS₂ |

| Molecular Weight | 599.3 g/mol [2] |

| Appearance | Orange solid |

| Solubility | Soluble in water to 100 mM[2] |

| Storage | Desiccate at -20°C[2] |

Mechanism of Action

Iso-PPADS exerts its antagonistic effect by blocking the ion channel pore of P2X receptors. Upon binding of the endogenous agonist ATP, P2X receptors, which are trimeric cation-permeable channels, undergo a conformational change that opens the channel, allowing the influx of cations such as Na⁺ and Ca²⁺. This influx leads to membrane depolarization and the initiation of various downstream signaling cascades. Iso-PPADS, by binding to the receptor, prevents this ATP-gated ion influx, thereby inhibiting the physiological response.

Pharmacological Profile: Quantitative Data

Iso-PPADS exhibits a broad-spectrum antagonist activity across various P2X receptor subtypes. It is reported to be more potent than its isomer, PPADS, at P2X₁, P2X₂, P2X₃, and P2Y₁ receptors.[2] The following table summarizes the available quantitative data on the inhibitory activity of Iso-PPADS.

| Receptor Subtype | Antagonist Activity | Species | Reference |

| P2X (general) | pKi = 6.5 | Rat | |

| P2X₁ | IC₅₀ = 43 nM | Recombinant | [2] |

| P2X₃ | IC₅₀ = 84 nM | Recombinant | [2] |

| [³H]α,β-meATP binding (high affinity) | pKi = 6.5 ± 0.02 | Rat | [3] |

| [³H]α,β-meATP binding (low affinity) | pKi = 4.4 ± 0.2 | Rat | [3] |

Experimental Protocols

The following are detailed methodologies for key experiments utilizing this compound to characterize P2X receptor function.

Two-Electrode Voltage Clamp (TEVC) Electrophysiology in Xenopus Oocytes

This protocol is designed to measure the inhibitory effect of Iso-PPADS on ATP-gated currents in Xenopus oocytes expressing a specific P2X receptor subtype.

Materials:

-

Xenopus laevis oocytes

-

cRNA of the P2X receptor of interest

-

TEVC setup (amplifier, micromanipulators, perfusion system)

-

Glass capillaries for microelectrodes

-

3 M KCl for electrode filling

-

ND96 solution (in mM: 96 NaCl, 2 KCl, 1 MgCl₂, 1.8 CaCl₂, 5 HEPES; pH 7.5)

-

ATP stock solution

-

This compound stock solution

Procedure:

-

Oocyte Preparation and Injection:

-

Harvest and defolliculate Xenopus oocytes.

-

Inject oocytes with 5-50 ng of the P2X receptor cRNA.

-

Incubate oocytes for 2-5 days at 16-18°C in ND96 solution supplemented with antibiotics.

-

-

Electrode Preparation:

-

Pull glass capillaries to obtain microelectrodes with a resistance of 0.5-2 MΩ when filled with 3 M KCl.

-

-

Recording:

-

Place an oocyte in the recording chamber and perfuse with ND96 solution.

-

Impale the oocyte with the two microelectrodes (one for voltage sensing, one for current injection).

-

Clamp the oocyte membrane potential at a holding potential of -60 mV.

-

Establish a stable baseline current.

-

-

Agonist and Antagonist Application:

-

Apply a specific concentration of ATP (typically the EC₅₀ concentration for the expressed receptor) to elicit an inward current.

-

After washout and return to baseline, pre-incubate the oocyte with varying concentrations of Iso-PPADS for 1-5 minutes.

-

Co-apply the same concentration of ATP in the presence of Iso-PPADS and record the inhibited current.

-

-

Data Analysis:

-

Measure the peak amplitude of the ATP-induced current in the absence and presence of different concentrations of Iso-PPADS.

-

Calculate the percentage of inhibition for each concentration.

-

Construct a concentration-response curve and determine the IC₅₀ value for Iso-PPADS.

-

Intracellular Calcium Imaging Assay

This protocol provides a method to assess the inhibitory effect of Iso-PPADS on ATP-induced intracellular calcium mobilization in a cell line expressing the P2X receptor of interest.

Materials:

-

Cells expressing the P2X receptor of interest (e.g., HEK293 cells)

-

Black-walled, clear-bottom 96-well microplates

-

Fluorescent calcium indicator dye (e.g., Fluo-4 AM)

-

Pluronic F-127

-

Hanks' Balanced Salt Solution (HBSS) or other suitable buffer

-

ATP stock solution

-

This compound stock solution

-

Fluorescence microplate reader with automated liquid handling

Procedure:

-

Cell Plating:

-

Seed the cells into the 96-well microplates at an appropriate density and allow them to adhere overnight.

-

-

Dye Loading:

-

Prepare a loading buffer containing the fluorescent calcium indicator (e.g., 2-5 µM Fluo-4 AM) and Pluronic F-127 (e.g., 0.02%) in HBSS.

-

Remove the culture medium from the cells and add the loading buffer.

-

Incubate for 30-60 minutes at 37°C, protected from light.

-

-

Cell Washing:

-

Gently wash the cells twice with HBSS to remove extracellular dye.

-

-

Antagonist Incubation:

-

Add solutions of varying concentrations of Iso-PPADS to the appropriate wells. Include a vehicle control.

-

Incubate for 15-30 minutes at room temperature.

-

-

Agonist Stimulation and Data Acquisition:

-

Place the microplate in the fluorescence plate reader.

-

Establish a baseline fluorescence reading for each well.

-

Add a pre-determined concentration of ATP (typically the EC₈₀ concentration) to all wells simultaneously using the automated dispenser.

-

Immediately begin kinetic measurement of fluorescence intensity for 1-5 minutes.

-

-

Data Analysis:

-

Calculate the change in fluorescence (ΔF) or the ratio of fluorescence to baseline (F/F₀).

-

Determine the peak response for each well.

-

Calculate the percentage of inhibition for each Iso-PPADS concentration relative to the control (agonist only) response.

-

Plot the percentage of inhibition against the Iso-PPADS concentration to generate a dose-response curve and determine the IC₅₀ value.

-

Conclusion

This compound remains a cornerstone pharmacological agent for the investigation of P2X receptor-mediated signaling. Its broad antagonist profile, coupled with its water solubility, makes it a versatile tool for a range of in vitro and in vivo studies. While its lack of selectivity necessitates careful experimental design and interpretation, particularly when multiple P2X or P2Y receptor subtypes are present, its utility in characterizing the fundamental roles of purinergic signaling is undisputed. The detailed protocols and compiled data within this guide are intended to facilitate the effective and informed use of this compound in advancing our understanding of P2X receptor biology and its therapeutic potential.

References

An In-depth Technical Guide to the Mechanism of Action of Iso-PPADS Tetrasodium

For Researchers, Scientists, and Drug Development Professionals

Abstract

Iso-PPADS (Pyridoxal-phosphate-6-azophenyl-2',5'-disulfonic acid) tetrasodium salt is a non-selective antagonist of P2X purinergic receptors, a family of ligand-gated ion channels activated by extracellular adenosine 5'-triphosphate (ATP). As a structural isomer of the more widely studied PPADS, Iso-PPADS has served as a valuable pharmacological tool for elucidating the physiological and pathophysiological roles of P2X receptors. This guide provides a comprehensive overview of the mechanism of action of Iso-PPADS, its pharmacological profile, experimental protocols for its characterization, and the downstream signaling consequences of its antagonist activity.

Core Mechanism of Action: Non-Competitive Antagonism of P2X Receptors

Iso-PPADS exerts its primary effect by inhibiting the function of P2X receptors. P2X receptors are trimeric ion channels that, upon binding to ATP, undergo a conformational change to form a non-selective cation channel, leading to the influx of Na⁺ and Ca²⁺ and the efflux of K⁺. This ion flux results in membrane depolarization and the initiation of various downstream signaling cascades.

The mechanism of inhibition by Iso-PPADS, similar to its isomer PPADS, is considered to be non-competitive and allosteric.[1] It does not directly compete with ATP for the orthosteric binding site in a simple one-to-one manner. Instead, it is proposed to bind to an allosteric site on the extracellular domain of the P2X receptor.[1] This binding is thought to either sterically hinder the access of ATP to its binding pocket or to stabilize the receptor in a closed, non-functional conformation, thereby preventing channel opening despite the presence of the agonist.[2] This non-competitive antagonism is characterized by a reduction in the maximal response to an agonist without a significant shift in the agonist's EC50 value. The inhibition by Iso-PPADS is typically long-lasting with a slow onset and offset.[1]

Pharmacological Profile and Selectivity

Iso-PPADS is classified as a non-selective P2X receptor antagonist, exhibiting activity across multiple P2X subtypes. However, its potency varies between the different receptor subtypes. Additionally, Iso-PPADS has been shown to interact with other targets, most notably the Signal Transducer and Activator of Transcription (STAT) proteins.

P2X Receptor Selectivity

Quantitative data on the potency of Iso-PPADS across the full spectrum of P2X receptors is not comprehensively available in the literature. However, existing data indicates a preference for certain subtypes.

| Receptor Subtype | Potency (IC50) | Potency (pKi) | Species | Comments |

| P2X1 | 43 nM[3] | - | Iso-PPADS is reported to be more potent than PPADS at this subtype.[4] | |

| P2X2 | - | 6.4[5] | Rat | Iso-PPADS is reported to be more potent than PPADS at this subtype.[4] |

| P2X3 | 84 nM[3] | 7.1[5] | Iso-PPADS is reported to be more potent than PPADS at this subtype.[4] | |

| P2X4 | - | - | Data not available. | |

| P2X5 | - | - | Data not available. | |

| P2X7 | - | - | Data not available. | |

| General P2X | - | 6.5[2] | Rat | Represents a high-affinity binding site.[2] A low-affinity site (pKi 4.4) has also been identified.[2] |

Table 1: Potency of Iso-PPADS at P2X Receptor Subtypes.

P2Y Receptor Selectivity

Iso-PPADS also exhibits activity at some G protein-coupled P2Y receptors, further highlighting its non-selective nature.

| Receptor Subtype | Potency | Species | Comments |

| P2Y1 | More potent than PPADS[4] | Quantitative data not available. |

Table 2: Potency of Iso-PPADS at P2Y Receptor Subtypes.

Off-Target Activity: STAT Proteins

Recent studies have revealed that Iso-PPADS can inhibit the function of several STAT proteins, which are critical components of cytokine signaling pathways. This off-target activity should be considered when interpreting experimental results using Iso-PPADS.

| Target Protein | Potency (IC50) | Assay Type |

| STAT1 | >100 µM (41% inhibition at 100 µM) | Fluorescence Polarization |

| STAT3 | 54 µM | Fluorescence Polarization |

| STAT4 | 1.9 µM | Fluorescence Polarization |

| STAT5a | 4.8 µM | Fluorescence Polarization |

| STAT5b | 1.9 µM | Fluorescence Polarization |

| STAT6 | 66 µM | Fluorescence Polarization |

Table 3: Off-Target Activity of Iso-PPADS against STAT Proteins.

Pharmacokinetics

There is a significant lack of publicly available data on the pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME) of Iso-PPADS tetrasodium. The structural similarity to PPADS, a highly polar and negatively charged molecule, suggests that Iso-PPADS likely has low oral bioavailability and limited ability to cross the blood-brain barrier. However, without specific studies, this remains speculative. The absence of pharmacokinetic data is a critical knowledge gap for its potential development as a therapeutic agent.

Signaling Pathways and Consequences of Antagonism

The antagonism of P2X receptors by Iso-PPADS prevents the downstream signaling events that are normally triggered by ATP. The primary consequence is the inhibition of cation influx, leading to the suppression of membrane depolarization and subsequent cellular responses.

References

- 1. Mapping the binding site of the P2X receptor antagonist PPADS reveals the importance of orthosteric site charge and the cysteine-rich head region - PMC [pmc.ncbi.nlm.nih.gov]

- 2. apexbt.com [apexbt.com]

- 3. P2X-GCaMPs as Versatile Tools for Imaging Extracellular ATP Signaling | eNeuro [eneuro.org]

- 4. benchchem.com [benchchem.com]

- 5. P2X Receptors as Drug Targets - PMC [pmc.ncbi.nlm.nih.gov]

Iso-PPADS Tetrasodium: A Technical Guide to its Function as a P2X Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iso-pyridoxalphosphate-6-azophenyl-2',5'-disulfonic acid tetrasodium salt (Iso-PPADS) is a non-selective antagonist of P2X purinergic receptors, a family of ligand-gated ion channels activated by extracellular adenosine 5'-triphosphate (ATP). As a structural isomer of the more widely studied PPADS, Iso-PPADS has proven to be a valuable pharmacological tool for investigating the physiological and pathological roles of P2X receptors. These receptors are implicated in a wide range of processes, including neurotransmission, inflammation, and pain. This technical guide provides a comprehensive overview of the core pharmacology of Iso-PPADS, its mechanism of action, and detailed experimental protocols for its application in research and drug development.

Core Pharmacology and Quantitative Data

Iso-PPADS exhibits broad-spectrum antagonist activity across various P2X receptor subtypes. While a complete quantitative profile across all seven P2X subtypes is not extensively documented in publicly available literature, existing data indicates potent inhibition of specific subtypes. It is generally considered to have similar or, in some cases, greater potency than its isomer, PPADS.

| Receptor Subtype | Reported Potency (IC50/pKi) | Species | Notes |

| General P2X | pKi = 6.5 | Not Specified | Indicates broad antagonist activity. |

| P2X1 | IC50 = 43 nM | Not Specified | Potent inhibition.[1] Iso-PPADS is reportedly more potent than PPADS at this subtype.[1] |

| P2X2 | Active in the low micromolar range | Not Specified | Iso-PPADS is reportedly more potent than PPADS at this subtype.[2][3] |

| P2X3 | IC50 = 84 nM | Not Specified | Potent inhibition.[1] Iso-PPADS is reportedly more potent than PPADS at this subtype.[1] |

| P2X4 | Data not readily available | ||

| P2X5 | Data not readily available | ||

| P2X6 | Data not readily available | ||

| P2X7 | Data not readily available |

Mechanism of Action

The precise mechanism of action for Iso-PPADS is understood to be similar to that of PPADS, which acts as a non-competitive antagonist.[4] This suggests that Iso-PPADS does not directly compete with ATP for the orthosteric binding site. Instead, it is proposed to bind to an allosteric site on the P2X receptor, inducing a conformational change that prevents channel opening, even when ATP is bound.[4] This mode of action results in a reduction of the maximal agonist response without significantly shifting the agonist's EC50 value. The blockade by Iso-PPADS has been noted to be reversible upon washout, a distinguishing characteristic from the slowly reversible or irreversible nature of PPADS in some preparations.

Signaling Pathways and Experimental Workflows

To visualize the interaction of Iso-PPADS with P2X receptors and the common experimental procedures used to study this interaction, the following diagrams are provided.

Experimental Protocols

The following protocols provide a framework for investigating the antagonist activity of Iso-PPADS at P2X receptors. These are generalized methodologies and may require optimization for specific cell types and experimental conditions.

Whole-Cell Patch-Clamp Electrophysiology

This technique allows for the direct measurement of ion currents through P2X receptors.

-

Cell Preparation:

-

Use a cell line (e.g., HEK293 or CHO) stably or transiently expressing the P2X receptor subtype of interest.

-

Plate cells on glass coverslips 24-48 hours before the experiment to achieve 50-80% confluency.

-

-

Solutions:

-

External Solution (in mM): 145 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose; pH adjusted to 7.4 with NaOH.

-

Internal (Pipette) Solution (in mM): 145 KCl, 1 MgCl₂, 10 HEPES, 11 EGTA; pH adjusted to 7.2 with KOH.

-

Agonist Stock: Prepare a 10 mM stock solution of ATP in the external solution.

-

Iso-PPADS Stock: Prepare a 10 mM stock solution of Iso-PPADS tetrasodium in deionized water. Further dilutions should be made in the external solution on the day of the experiment.

-

-

Recording Procedure:

-

Transfer a coverslip to the recording chamber on an inverted microscope and perfuse with the external solution.

-

Fabricate patch pipettes from borosilicate glass capillaries with a resistance of 3-5 MΩ when filled with the internal solution.

-

Establish a gigaohm seal on a single cell and then rupture the membrane to achieve the whole-cell configuration.

-

Clamp the cell at a holding potential of -60 mV.

-

Establish a stable baseline current.

-

Apply a saturating concentration of ATP (e.g., 10 µM) for 2-5 seconds to elicit a maximal current response.

-

Wash the cell with the external solution until the current returns to baseline.

-

Pre-incubate the cell with varying concentrations of Iso-PPADS for 1-2 minutes.

-

Co-apply the same concentration of ATP in the presence of Iso-PPADS and record the inhibited current.

-

Repeat with a range of Iso-PPADS concentrations to generate a concentration-response curve.

-

-

Data Analysis:

-

Measure the peak amplitude of the ATP-evoked current in the absence and presence of Iso-PPADS.

-

Calculate the percentage of inhibition for each concentration of Iso-PPADS.

-

Fit the concentration-response data to a logistic function to determine the IC50 value.

-

Calcium Imaging Assay

This method measures changes in intracellular calcium concentration as a downstream indicator of P2X receptor activation.

-

Cell Preparation:

-

Plate cells expressing the P2X receptor of interest in a 96-well, black-walled, clear-bottom plate and grow to confluency.

-

-

Reagents:

-

Calcium-sensitive dye (e.g., Fluo-4 AM).

-

Hanks' Balanced Salt Solution (HBSS) or other suitable buffer.

-

Pluronic F-127.

-

Probenecid (optional, to prevent dye extrusion).

-

-

Procedure:

-

Prepare a loading buffer containing Fluo-4 AM (e.g., 2-5 µM), Pluronic F-127 (e.g., 0.02%), and optionally probenecid in HBSS.

-

Remove the culture medium from the cells and add the loading buffer.

-

Incubate the plate at 37°C for 30-60 minutes in the dark.

-

Wash the cells twice with HBSS to remove excess dye.

-

Add varying concentrations of Iso-PPADS to the wells and incubate for 10-20 minutes at room temperature.

-

Place the plate in a fluorescence plate reader.

-

Record baseline fluorescence.

-

Add a pre-determined concentration of ATP (EC50 to EC80) to all wells simultaneously using an automated injector.

-

Record the change in fluorescence intensity over time.

-

-

Data Analysis:

-

Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence.

-

Normalize the data to the control wells (no Iso-PPADS).

-

Plot the normalized response against the concentration of Iso-PPADS and fit the data to determine the IC50.

-

In Vivo Models (Adapted from PPADS Studies)

Due to the limited availability of specific in vivo protocols for Iso-PPADS, the following are generalized models based on studies with the closely related compound PPADS, which has been investigated in models of pain and inflammation.[5]

-

Neuropathic Pain Model (e.g., Chronic Constriction Injury - CCI):

-

Surgery: Induce neuropathy in rodents (e.g., rats or mice) by loosely ligating the sciatic nerve.

-

Drug Administration: Following a post-operative recovery period and confirmation of pain-like behaviors (e.g., allodynia, hyperalgesia), administer Iso-PPADS systemically (e.g., intraperitoneally) or locally. Dose ranges for the related compound PPADS have been in the mg/kg range.[5]

-

Behavioral Testing: Assess mechanical allodynia using von Frey filaments and thermal hyperalgesia using a plantar test or hot plate at various time points after drug administration.

-

Data Analysis: Compare the withdrawal thresholds or latencies between the Iso-PPADS-treated group and a vehicle control group.

-

-

Inflammatory Model (e.g., Carrageenan-induced Paw Edema):

-

Induction of Inflammation: Inject a small volume of carrageenan solution into the plantar surface of the hind paw of a rodent.

-

Drug Administration: Administer Iso-PPADS (e.g., intraperitoneally) at a set time before or after the carrageenan injection.

-

Measurement of Edema: Measure the paw volume using a plethysmometer at regular intervals after carrageenan injection.

-

Data Analysis: Calculate the percentage of inhibition of paw edema in the Iso-PPADS-treated group compared to the vehicle control group.

-

Conclusion

References

- 1. Activity Analysis of the P2X Receptor Antagonist PPADS against Signal Transducer and Activator of Transcription Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 2. P2X Receptors as Drug Targets - PMC [pmc.ncbi.nlm.nih.gov]

- 3. protocols.io [protocols.io]

- 4. Novel mechanism of inhibition by the P2 receptor antagonist PPADS of ATP-activated current in dorsal root ganglion neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The purinergic antagonist PPADS reduces pain related behaviours and interleukin-1 beta, interleukin-6, iNOS and nNOS overproduction in central and peripheral nervous system after peripheral neuropathy in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and Synthesis of Iso-PPADS Tetrasodium: A Technical Guide for Researchers

Abstract

This technical guide provides an in-depth overview of Iso-PPADS tetrasodium (Pyridoxalphosphate-6-azophenyl-2',5'-disulfonic acid tetrasodium salt), a non-selective P2X purinergic receptor antagonist. It covers the historical context of its discovery, a detailed, synthesized experimental protocol for its chemical synthesis, and a summary of its pharmacological properties. This document is intended for researchers, scientists, and drug development professionals working in the field of purinergic signaling. All quantitative data is presented in structured tables, and key experimental methodologies are detailed. Additionally, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate understanding.

Introduction

Purinergic signaling, mediated by extracellular nucleotides such as adenosine triphosphate (ATP), plays a crucial role in a vast array of physiological and pathophysiological processes. The P2X receptors, a family of ligand-gated ion channels, are key players in this signaling cascade, involved in neurotransmission, inflammation, and pain perception. The development of selective antagonists for these receptors has been instrumental in elucidating their functions.

This compound emerged as a valuable pharmacological tool in the mid-1990s, alongside its better-known isomer, PPADS (Pyridoxalphosphate-6-azophenyl-2',4'-disulfonic acid). It is a non-selective antagonist of P2X receptors, exhibiting varying degrees of potency across different subtypes. This guide delves into the specifics of its discovery, synthesis, and application in research.

Discovery and Pharmacological Profile

Iso-PPADS was first characterized in the 1990s as a tool to differentiate between various purinergic receptor subtypes. Early studies established its ability to antagonize P2X receptors with a potency similar to PPADS. It is recognized as a non-selective P2X-purinoceptor antagonist with a pKi of approximately 6.5.

Mechanism of Action

Iso-PPADS acts as a competitive antagonist at the ATP binding site of P2X receptors. P2X receptors are trimeric ion channels that, upon binding ATP, undergo a conformational change to open a non-selective cation channel, leading to the influx of Na⁺ and Ca²⁺ and the efflux of K⁺. This ion flux results in membrane depolarization and the activation of various intracellular signaling pathways. Iso-PPADS, by binding to the receptor, prevents ATP from docking and thereby inhibits channel opening and subsequent downstream signaling events.

Quantitative Pharmacological Data

The inhibitory potency of Iso-PPADS varies across different P2X and P2Y receptor subtypes. The following table summarizes the available quantitative data. It is important to note that these values can vary depending on the experimental conditions, such as the expression system, agonist concentration, and assay methodology.

| Receptor Subtype | Reported pKi | Reported IC50 | Notes |

| P2X Receptors | |||

| P2X1 | ~6.5 | 43 nM | Potent inhibition. |

| P2X2 | - | - | Less potent than at P2X1 and P2X3. |

| P2X3 | - | 84 nM | Potent inhibition. |

| P2X4 | - | - | Generally considered to have low sensitivity. |

| P2X5 | - | - | Antagonistic activity observed. |

| P2X7 | - | - | Low potency antagonist. |

| P2Y Receptors | |||

| P2Y1 | - | - | Iso-PPADS is more potent than PPADS at this subtype. |

| Other P2Y | - | - | Generally less potent than at P2X receptors. |

Synthesis of this compound

The synthesis of this compound involves a two-step process: the diazotization of 2-amino-1,4-benzenedisulfonic acid followed by an azo coupling reaction with pyridoxal-5'-phosphate. The following is a detailed experimental protocol synthesized from established chemical principles and analogous procedures.

Materials and Reagents

-

2-Amino-1,4-benzenedisulfonic acid

-

Sodium nitrite (NaNO₂)

-

Hydrochloric acid (HCl), concentrated

-

Pyridoxal-5'-phosphate (PLP)

-

Sodium hydroxide (NaOH)

-

Sodium carbonate (Na₂CO₃)

-

Ice

-

Distilled water

-

Ethanol

-

Diethyl ether

-

Starch-iodide paper

-

pH meter or pH paper

Experimental Protocol

Step 1: Diazotization of 2-Amino-1,4-benzenedisulfonic acid

-

In a 250 mL beaker, dissolve 2-amino-1,4-benzenedisulfonic acid (e.g., 10 mmol) in a solution of sodium carbonate (5 mmol) in 50 mL of water, warming gently if necessary to achieve a clear solution.

-

Cool the solution to 0-5 °C in an ice bath with constant stirring.

-

Slowly add a solution of sodium nitrite (10 mmol) in 10 mL of cold water.

-

While maintaining the temperature at 0-5 °C, slowly add concentrated hydrochloric acid (e.g., 25 mmol) dropwise with vigorous stirring.

-

Continue stirring for 30 minutes at 0-5 °C.

-

Verify the completion of the diazotization reaction by testing for the presence of excess nitrous acid using starch-iodide paper (a blue-black color indicates excess nitrous acid). If the test is negative, add a small amount of sodium nitrite solution until a positive test is obtained and maintain for 10 minutes.

-

The resulting solution contains the diazonium salt of 2-amino-1,4-benzenedisulfonic acid and should be used immediately in the next step.

Step 2: Azo Coupling with Pyridoxal-5'-Phosphate

-

In a separate 500 mL beaker, dissolve pyridoxal-5'-phosphate (10 mmol) in 100 mL of a cold 1 M sodium hydroxide solution.

-

Cool this solution to 0-5 °C in an ice bath.

-

Slowly add the freshly prepared, cold diazonium salt solution from Step 1 to the cold PLP solution with vigorous stirring.

-

Maintain the temperature at 0-5 °C and the pH between 9-10 by the dropwise addition of a cold 2 M sodium hydroxide solution as needed.

-

Continue stirring the reaction mixture in the ice bath for 2-3 hours. The formation of the orange-red Iso-PPADS product will be observed.

-

After the reaction is complete, carefully acidify the solution to pH ~2 with cold 1 M hydrochloric acid. This will precipitate the product.

-

Collect the precipitate by vacuum filtration and wash it with a small amount of ice-cold water, followed by cold ethanol, and finally diethyl ether.

-

To obtain the tetrasodium salt, resuspend the product in a minimal amount of water and carefully neutralize it to pH 7.4 with a 1 M sodium hydroxide solution.

-

The this compound salt can be isolated by lyophilization or by precipitation with excess ethanol followed by filtration and drying under vacuum.

Step 3: Purification and Characterization

The final product should be characterized by techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity. Purity can be further assessed by HPLC.

Experimental Protocols for Studying Iso-PPADS Activity

Whole-Cell Patch-Clamp Electrophysiology

This technique is used to directly measure the ion channel activity of P2X receptors and their inhibition by Iso-PPADS.

Objective: To determine the IC₅₀ value of Iso-PPADS for a specific P2X receptor subtype.

Materials:

-

Cells expressing the P2X receptor of interest (e.g., HEK293 cells).

-

External solution (in mM): 147 NaCl, 10 HEPES, 13 Glucose, 2 CaCl₂, 1 KCl, pH 7.3.

-

Internal solution (in mM): 147 NaCl, 10 HEPES, 10 EGTA, pH 7.3.

-

P2X receptor agonist (e.g., ATP or α,β-methylene ATP).

-

This compound.

-

Patch-clamp amplifier and data acquisition system.

Procedure:

-

Culture the cells on glass coverslips.

-

Establish a whole-cell patch-clamp configuration on a single cell.

-

Clamp the membrane potential at a holding potential of -60 mV.

-

Apply the P2X agonist for a short duration (e.g., 2-5 seconds) to elicit a baseline inward current.

-

After a washout period to allow for receptor recovery, pre-apply a known concentration of Iso-PPADS for 2-5 minutes.

-

Co-apply the agonist and Iso-PPADS and record the peak inward current.

-

Repeat steps 4-6 for a range of Iso-PPADS concentrations.

-

Analyze the data by normalizing the inhibited current to the control agonist-induced current and plot the concentration-response curve to determine the IC₅₀ value.

Fluorescent Calcium Imaging

This method measures the influx of calcium through P2X receptor channels upon activation and its inhibition by Iso-PPADS.

Objective: To assess the inhibitory effect of Iso-PPADS on agonist-induced calcium influx.

Materials:

-

Cells expressing the P2X receptor of interest.

-

Fluorescent calcium indicator (e.g., Fluo-4 AM or Fura-2 AM).

-

Physiological salt solution (e.g., Hanks' Balanced Salt Solution - HBSS).

-

P2X receptor agonist (e.g., ATP).

-

This compound.

-

Fluorescence microscope or plate reader.

Procedure:

-

Seed the cells in a multi-well plate or on glass-bottom dishes.

-

Load the cells with a fluorescent calcium indicator according to the manufacturer's protocol.

-

Wash the cells to remove the extracellular dye.

-

Pre-incubate the cells with various concentrations of Iso-PPADS for a defined period (e.g., 15-30 minutes).

-

Establish a stable baseline fluorescence reading.

-

Add the P2X agonist to stimulate the receptors.

-

Record the change in fluorescence intensity over time.

-

Analyze the data by calculating the peak fluorescence response for each condition and plot the response against the Iso-PPADS concentration to determine the IC₅₀ value.

Visualizations

P2X Receptor Signaling Pathway

The following diagram illustrates the canonical signaling pathway of P2X receptors and the point of inhibition by Iso-PPADS.

Caption: P2X receptor activation by ATP and inhibition by Iso-PPADS.

Experimental Workflow for Synthesis

The following diagram outlines the key stages in the chemical synthesis of this compound.

Caption: Workflow for the synthesis of this compound.

Conclusion

This compound remains a relevant and valuable tool for the study of purinergic signaling. Its non-selective antagonism of P2X receptors allows for the broad characterization of purinergic responses in various biological systems. This guide provides a comprehensive resource for researchers, detailing its discovery, a practical synthesis protocol, and key experimental methodologies for its use. The provided visualizations of the signaling pathway and synthesis workflow aim to further clarify these complex processes. As research into the nuances of P2X receptor function continues, the foundational knowledge of compounds like Iso-PPADS will remain essential for the development of more selective and therapeutically relevant P2X receptor modulators.

An In-depth Technical Guide to Iso-PPADS Tetrasodium (CAS 207572-67-6): A Non-selective P2X Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

Iso-pyridoxalphosphate-6-azophenyl-2',5'-disulfonic acid tetrasodium salt (Iso-PPADS), identified by CAS number 207572-67-6, is a potent, non-selective antagonist of P2X purinergic receptors. As a structural isomer of the widely studied P2 receptor antagonist PPADS, Iso-PPADS has demonstrated distinct and, in some cases, more potent inhibitory activity at specific P2X receptor subtypes. This technical guide provides a comprehensive overview of the chemical properties, biological activity, and experimental applications of Iso-PPADS. Detailed methodologies for key experimental protocols, including electrophysiology and calcium imaging, are presented to facilitate its use in research settings. Furthermore, this document includes a comparative analysis of its potency against its parent compound, PPADS, and highlights its known off-target activities. This guide is intended to serve as a valuable resource for researchers in pharmacology, neuroscience, and drug development investigating the role of P2X receptors in physiological and pathological processes.

Chemical and Physical Properties

Iso-PPADS is a complex organic molecule with a molecular weight of 599.3 g/mol and the chemical formula C₁₄H₁₀N₃Na₄O₁₂PS₂. It is readily soluble in water, with a maximum solubility of up to 100 mM. For long-term storage, it is recommended to desiccate the compound at -20°C.

| Property | Value |

| CAS Number | 207572-67-6 |

| Molecular Formula | C₁₄H₁₀N₃Na₄O₁₂PS₂ |

| Molecular Weight | 599.3 g/mol |

| Solubility | Soluble in water to 100 mM[1] |

| Storage | Desiccate at -20°C[1] |

Biological Activity and Mechanism of Action

Iso-PPADS functions as an antagonist at P2X receptors, which are ligand-gated ion channels activated by extracellular adenosine 5'-triphosphate (ATP). The binding of ATP to P2X receptors mediates a wide range of physiological processes, including neurotransmission, inflammation, and smooth muscle contraction. By blocking these receptors, Iso-PPADS serves as a valuable tool for elucidating the roles of purinergic signaling.

The mechanism of action for PPADS analogs involves competitive antagonism at the ATP binding site on the P2X receptor.

References

A Technical Guide to Non-Selective P2X Receptor Antagonists

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of non-selective P2X receptor antagonists, crucial pharmacological tools for studying purinergic signaling. P2X receptors are ligand-gated ion channels activated by extracellular adenosine triphosphate (ATP), playing key roles in a multitude of physiological processes including neurotransmission, inflammation, and pain perception. Non-selective antagonists, which block multiple P2X receptor subtypes, have been instrumental in elucidating the broad functions of these receptors. This document details their pharmacological properties, the experimental protocols used for their characterization, and the signaling pathways they modulate.

Quantitative Data on Antagonist Potency

The inhibitory potency of non-selective P2X receptor antagonists varies across different receptor subtypes. The following table summarizes the half-maximal inhibitory concentrations (IC50) for several widely used antagonists. It is important to note that these values can differ based on the experimental conditions, such as the expression system, agonist concentration, and the specific assay employed.

| Antagonist | P2X1 (IC50) | P2X2 (IC50) | P2X3 (IC50) | P2X2/3 (IC50) | P2X4 (IC50) | P2X5 (IC50) | P2X7 (IC50) |

| PPADS | 68 nM - 2.6 µM[1][2][3] | 1 - 2.6 µM[1][2] | 214 nM - 2.6 µM[1][2][3] | --- | --- | 1 - 2.6 µM[1][2] | Blocked[1] |

| iso-PPADS | 43 nM[4] | More potent than PPADS[4] | 84 nM[4] | --- | --- | --- | --- |

| Suramin | Weak antagonist[5] | Weak antagonist[5] | Weak antagonist[6] | --- | --- | --- | Weak antagonist[6] |

| TNP-ATP | 6 nM[7] | >10 µM (1000-fold selectivity over)[7] | 0.9 nM[7] | 7 nM[7] | >10 µM (1000-fold selectivity over)[7] | --- | >10 µM (1000-fold selectivity over)[7] |

| Reactive Blue 2 | 2.8 µM (reversible antagonist at P2X1)[8] | --- | --- | --- | --- | --- | --- |

| Evans Blue | Apparent pKB of 5.9-6.0[9] | --- | --- | --- | Putative antagonist, inhibits P2X4R/p38 pathway[10] | --- | --- |

Key Experimental Protocols

The characterization of P2X receptor antagonists relies on various sophisticated experimental techniques. Below are detailed methodologies for two fundamental assays.

Whole-Cell Patch-Clamp Electrophysiology

This is the gold standard for studying ion channel function and pharmacology, providing direct measurement of ion currents through the receptor.[13][14][15][16][17]

Objective: To measure the inhibitory effect of an antagonist on ATP-activated currents in cells expressing P2X receptors.

Methodology:

-

Cell Culture and Transfection:

-

Human Embryonic Kidney (HEK293) cells are commonly used for heterologous expression of specific P2X receptor subunits.[13]

-

Cells are cultured in appropriate media (e.g., DMEM supplemented with 10% FBS and antibiotics) and maintained at 37°C in a 5% CO2 incubator.

-

Cells are transiently or stably transfected with the cDNA encoding the P2X receptor subunit of interest using standard methods like calcium phosphate precipitation or lipofection.

-

-

Electrophysiological Recording:

-

Cells expressing the P2X receptors are transferred to a recording chamber on the stage of an inverted microscope.

-

The standard whole-cell patch-clamp configuration is established using a glass micropipette (2-5 MΩ resistance) filled with an intracellular solution (e.g., containing in mM: 140 KCl, 10 HEPES, 10 EGTA, 2 MgCl2, adjusted to pH 7.3 with KOH).

-

The extracellular solution (e.g., containing in mM: 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose, adjusted to pH 7.4 with NaOH) is continuously perfused over the cell.

-

The membrane potential is clamped at a holding potential, typically -60 mV.

-

-

Drug Application:

-

ATP (the agonist) is applied to the cell using a rapid solution exchange system to evoke an inward current.

-

To determine the antagonist's effect, cells are pre-incubated with the antagonist for a defined period before co-application with ATP.

-

A concentration-response curve is generated by applying increasing concentrations of the antagonist while keeping the ATP concentration constant (usually at its EC50).

-

-

Data Analysis:

-

The peak amplitude of the ATP-evoked current in the presence of the antagonist is measured and normalized to the control current (ATP alone).

-

The normalized data are plotted against the antagonist concentration, and the IC50 value is determined by fitting the data with a logistic function.

-

Calcium Imaging Assay

This method measures changes in intracellular calcium concentration ([Ca2+]i) following P2X receptor activation, providing a high-throughput method for screening antagonists.

Objective: To determine the effect of an antagonist on ATP-induced calcium influx in a population of cells.

Methodology:

-

Cell Preparation:

-

Cells expressing the target P2X receptor are seeded into 96-well or 384-well plates.

-

Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) for 30-60 minutes at 37°C.

-

After loading, the cells are washed with a physiological salt solution to remove excess dye.

-

-

Antagonist and Agonist Addition:

-

A baseline fluorescence reading is established using a fluorescence plate reader.

-

The antagonist is added to the wells at various concentrations and incubated for a specific time.[18]

-

The P2X receptor agonist (e.g., ATP) is then added to stimulate the cells.[18]

-

Fluorescence intensity is continuously measured before and after agonist addition.[18]

-

-

Data Analysis:

Visualizations: Pathways and Workflows

P2X Receptor Signaling Pathway

Upon binding of extracellular ATP, P2X receptors, which are trimeric ligand-gated ion channels, undergo a conformational change. This opens a channel permeable to cations like Na+ and Ca2+, and to a lesser extent, allows K+ efflux.[19] The resulting ion flux leads to membrane depolarization and an increase in intracellular calcium.[19][20] This calcium influx acts as a second messenger, triggering a variety of downstream cellular responses.[20]

Caption: General signaling pathway of P2X receptor activation by ATP and inhibition by antagonists.

Experimental Workflow for Antagonist Characterization

The process of characterizing a novel P2X receptor antagonist typically follows a standardized workflow, starting from cell preparation to data analysis, to determine its inhibitory potency (IC50).

Caption: A typical experimental workflow for determining the IC50 of a P2X receptor antagonist.

Logical Flow for Antagonist Screening

The discovery and validation of P2X receptor antagonists involve a logical progression from high-throughput screening to detailed mechanistic studies. This ensures that promising compounds are efficiently identified and characterized.

Caption: Logical workflow for the screening and validation of novel P2X receptor antagonists.

References

- 1. rndsystems.com [rndsystems.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. iso-PPADS tetrasodium salt | Non-selective P2X antagonist | Hello Bio [hellobio.com]

- 5. P2X Receptors as Drug Targets - PMC [pmc.ncbi.nlm.nih.gov]

- 6. P2X receptor antagonists for pain management: examination of binding and physicochemical properties - PMC [pmc.ncbi.nlm.nih.gov]

- 7. TNP-ATP triethylammonium salt | Purinergic (P2X) Receptors | Tocris Bioscience [tocris.com]

- 8. Structure-activity relationships of novel P2-receptor antagonists structurally related to Reactive Blue 2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Evans blue blocks P2X-purinoceptors in rat vas deferens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Evans Blue Might Produce Pathologically Activated Neuroprotective Effects via the Inhibition of the P2X4R/p38 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 11. medchemexpress.com [medchemexpress.com]

- 12. Evans blue (dye) - Wikipedia [en.wikipedia.org]

- 13. Heterologous Expression and Patch-Clamp Recording of P2X Receptors in HEK293 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Recording P2X Receptors Using Whole-Cell Patch Clamp from Native Monocytes and Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 16. Automated Planar Patch-Clamp Recording of P2X Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Automated Planar Patch-Clamp Recording of P2X Receptors | Springer Nature Experiments [experiments.springernature.com]

- 18. benchchem.com [benchchem.com]

- 19. researchgate.net [researchgate.net]

- 20. P2 receptors: intracellular signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Iso-PPADS Tetrasodium for Studying Purinergic Signaling

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Iso-PPADS tetrasodium, a widely used antagonist in the study of purinergic signaling. It details its mechanism of action, receptor selectivity, and provides practical experimental protocols for its application in research.

Introduction to Iso-PPADS and Purinergic Signaling

Purinergic signaling encompasses the extracellular roles of purine nucleotides and nucleosides, such as adenosine triphosphate (ATP), in cell-to-cell communication. This signaling is mediated by purinergic receptors, broadly classified into P1 receptors (for adenosine) and P2 receptors (for ATP and other nucleotides). P2 receptors are further divided into two families: P2X receptors, which are ligand-gated ion channels, and P2Y receptors, which are G protein-coupled receptors.

Iso-PPADS (Pyridoxalphosphate-6-azophenyl-2',5'-disulfonic acid tetrasodium salt) is a non-selective antagonist of P2X receptors. It is a structural isomer of PPADS and has been instrumental in characterizing the physiological and pathological roles of P2X receptors in processes such as neurotransmission, inflammation, and pain. While broadly targeting P2X receptors, it exhibits some degree of selectivity, which is detailed in this guide.

Mechanism of Action

Iso-PPADS functions as a non-competitive antagonist at P2X receptors. Its mechanism involves binding to a site distinct from the ATP binding pocket, allosterically inhibiting the conformational changes required for channel opening. This results in a reduction of the maximal response to ATP without significantly altering the agonist's potency (EC50). The onset of inhibition by Iso-PPADS is typically slow, and its effects can be long-lasting and, in some cases, not fully reversible upon washout.

Physicochemical Properties and Handling

A summary of the key physicochemical properties of this compound is presented below.

| Property | Value |

| Chemical Name | Pyridoxalphosphate-6-azophenyl-2',5'-disulfonic acid tetrasodium salt |

| Molecular Formula | C₁₄H₁₀N₃Na₄O₁₂PS₂ |

| Molecular Weight | 599.3 g/mol |

| Appearance | Orange solid |

| Solubility | Soluble in water (up to 100 mM)[1] |

| Storage | Store solid at -20°C, desiccated. Store solutions at -20°C for up to one month.[1] |

Preparation of Stock Solutions:

To prepare a 100 mM stock solution, dissolve 59.93 mg of this compound salt in 1 mL of sterile, nuclease-free water. Vortex until fully dissolved. The solution should be clear. For cell culture experiments, sterile filter the solution through a 0.22 µm filter. Aliquot and store at -20°C. Thaw aliquots at room temperature before preparing working solutions by diluting in the appropriate physiological buffer or cell culture medium.

Receptor Selectivity Profile

The inhibitory potency of Iso-PPADS and its related compound, PPADS, varies across different P2 receptor subtypes. The following table summarizes the half-maximal inhibitory concentration (IC50) values for these antagonists against a range of P2X and P2Y receptors.

| Receptor Subtype | Iso-PPADS IC50 | PPADS IC50 | Reference |

| P2X₁ | 43 nM | 68 nM | [1][2] |

| P2X₂ | More potent than PPADS | ~1 - 2.6 µM | [1][3] |

| P2X₃ | 84 nM | 214 nM | [1][2] |

| P2X₄ | - | ~30 - 42 µM | [4] |

| P2X₅ | - | ~1 - 2.6 µM | [3] |

| P2X₇ | - | ~1 - 3 µM | [4] |

| P2Y₁ | More potent than PPADS | - | [1] |

| P2Y₂ | - | ~0.9 mM | [3] |

| P2Y₄ | - | ~15 mM | [3] |

Note: IC50 values can vary depending on the experimental conditions, cell type, and species of the receptor.

Experimental Protocols

This section provides detailed methodologies for key experiments utilizing Iso-PPADS to study purinergic signaling.

Whole-Cell Patch Clamp Electrophysiology

This technique directly measures the ion channel activity of P2X receptors in response to an agonist and the subsequent inhibition by Iso-PPADS.

Objective: To determine the inhibitory effect of Iso-PPADS on agonist-induced currents mediated by a specific P2X receptor subtype.

Materials:

-

Cells expressing the P2X receptor of interest (e.g., HEK293 cells, primary neurons).

-

External solution (in mM): 147 NaCl, 10 HEPES, 13 Glucose, 2 CaCl₂, 1 KCl, pH 7.3.

-

Internal (pipette) solution (in mM): 147 NaCl, 10 HEPES, 10 EGTA, pH 7.3.

-

P2X receptor agonist (e.g., ATP, α,β-methylene ATP).

-

This compound.

-

Patch clamp amplifier and data acquisition system.

Procedure:

-

Culture cells on glass coverslips suitable for electrophysiological recording.

-

Place a coverslip in the recording chamber and perfuse with the external solution.

-

Establish a whole-cell patch clamp configuration on a selected cell.

-

Apply the P2X receptor agonist at a concentration that elicits a submaximal response (e.g., EC50) to establish a baseline current.

-

After the current returns to baseline, pre-incubate the cell with the desired concentration of Iso-PPADS for a period determined by its slow onset (typically several minutes).

-

Co-apply the agonist and Iso-PPADS and record the resulting current.

-

Repeat steps 4-6 with a range of Iso-PPADS concentrations to generate a concentration-response curve.

-

Data Analysis: Measure the peak amplitude of the agonist-induced current in the absence and presence of different concentrations of Iso-PPADS. Calculate the percentage of inhibition for each concentration and fit the data to a suitable equation (e.g., Hill equation) to determine the IC50 value.

In Vitro Calcium Imaging

This assay measures changes in intracellular calcium ([Ca²⁺]i) following the activation of P2X or P2Y receptors.

Objective: To assess the inhibitory effect of Iso-PPADS on agonist-induced calcium mobilization.

Materials:

-

Cells expressing the purinergic receptor of interest.

-

Black-walled, clear-bottom 96-well plates.

-

Fluorescent calcium indicator (e.g., Fluo-4 AM, Fura-2 AM).

-

Pluronic F-127.

-

Hanks' Balanced Salt Solution (HBSS) or other physiological buffer.

-

Purinergic receptor agonist (e.g., ATP, ADP, UTP).

-

This compound.

-

Fluorescence plate reader or microscope with imaging software.

Procedure:

-

Seed cells into the 96-well plate to achieve a confluent monolayer on the day of the assay.

-

Dye Loading:

-

Prepare a loading solution containing the fluorescent calcium indicator (e.g., 2-5 µM Fluo-4 AM) and Pluronic F-127 (e.g., 0.02%) in HBSS.

-

Remove the culture medium from the cells and add the loading solution.

-

Incubate at 37°C for 30-60 minutes in the dark.

-

Wash the cells twice with HBSS to remove extracellular dye, leaving a final volume of 100 µL per well.

-

-

Antagonist Pre-incubation:

-

Prepare serial dilutions of Iso-PPADS in HBSS at 2x the final desired concentration.

-

Add 100 µL of the 2x Iso-PPADS solutions to the appropriate wells. For control wells, add 100 µL of HBSS.

-

Incubate for a period sufficient for the antagonist to take effect (e.g., 15-30 minutes).

-

-

Agonist Stimulation and Data Acquisition:

-

Prepare the purinergic agonist at a concentration that is 5-10x the final desired concentration.

-

Use an automated dispenser to add the agonist to all wells simultaneously.

-

Immediately begin measuring fluorescence intensity over time.

-

-

Data Analysis: The increase in fluorescence intensity reflects the rise in intracellular calcium. Calculate the percentage of inhibition for each Iso-PPADS concentration relative to the control (agonist only) response. Plot the percentage of inhibition against the antagonist concentration and fit the data to determine the IC50 value.

In Vivo Administration and Analysis

Objective: To investigate the in vivo effects of Iso-PPADS on purinergic signaling in animal models.

Materials:

-

Animal model of interest (e.g., mouse, rat).

-

This compound.

-

Sterile saline or appropriate vehicle.

-

Administration equipment (e.g., syringes, catheters).

-

Methods for assessing the desired physiological or behavioral outcome (e.g., nociceptive tests, electrophysiological recordings).

Procedure:

-

Dissolve Iso-PPADS in sterile saline to the desired concentration.

-

Administer Iso-PPADS to the animals via the chosen route (e.g., intraperitoneal injection, intravenous infusion, local administration). Dosing will need to be optimized for the specific animal model and research question. For example, in a mouse model of neuropathic pain, daily administration of PPADS at 25 mg/kg has been shown to be effective.[5]

-

At appropriate time points following administration, perform the desired experimental measurements. This could include:

-

Behavioral assays: Assess changes in pain perception, motor function, or other relevant behaviors.

-

Electrophysiological recordings: Measure neuronal activity in relevant brain regions or peripheral nerves.

-

Tissue analysis: Collect tissues of interest for biochemical or histological analysis (e.g., measurement of inflammatory markers, receptor expression).

-

-

Data Analysis: Compare the outcomes in Iso-PPADS-treated animals to a vehicle-treated control group. Use appropriate statistical methods to determine the significance of any observed effects.

Visualizations

Signaling Pathways

Caption: Purinergic signaling pathways via P2X and P2Y receptors and the inhibitory action of Iso-PPADS.

Experimental Workflow

References

- 1. This compound salt | Non-selective P2X antagonist | Hello Bio [hellobio.com]

- 2. benchchem.com [benchchem.com]

- 3. rndsystems.com [rndsystems.com]

- 4. benchchem.com [benchchem.com]

- 5. The purinergic antagonist PPADS reduces pain related behaviours and interleukin-1 beta, interleukin-6, iNOS and nNOS overproduction in central and peripheral nervous system after peripheral neuropathy in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

The Antagonistic Profile of Iso-PPADS Tetrasodium on P2X Receptors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of Iso-PPADS tetrasodium, a non-selective antagonist of the P2X receptor family. P2X receptors, as ATP-gated ion channels, are pivotal in a multitude of physiological and pathophysiological processes, including neurotransmission, inflammation, and pain signaling, making them attractive targets for therapeutic intervention. This document consolidates the current understanding of the P2X receptor subtypes blocked by Iso-PPADS, presenting quantitative inhibitory data, detailed experimental methodologies for its characterization, and visual representations of associated signaling pathways and experimental workflows. This guide is intended to serve as a comprehensive resource for researchers and professionals engaged in the study of purinergic signaling and the development of novel therapeutics targeting P2X receptors.

Introduction to P2X Receptors and Iso-PPADS

P2X receptors are a family of ligand-gated ion channels activated by extracellular adenosine 5'-triphosphate (ATP).[1] Seven distinct subunits (P2X1-P2X7) have been identified, which can assemble into homotrimeric or heterotrimeric channels.[1] Upon ATP binding, these channels open, allowing the influx of cations such as Na+ and Ca2+, which leads to membrane depolarization and the initiation of various downstream signaling events.[2]

Pyridoxalphosphate-6-azophenyl-2',5'-disulfonic acid tetrasodium salt (Iso-PPADS) is a structural isomer of the well-characterized P2X receptor antagonist, PPADS.[3] It functions as a non-selective antagonist across several P2X receptor subtypes, exhibiting similar or, in some cases, greater potency than PPADS.[4][5] Its utility as a pharmacological tool lies in its ability to broadly inhibit P2X receptor function, aiding in the elucidation of their physiological roles. However, like PPADS, its lack of selectivity necessitates careful interpretation of experimental results.[6]

P2X Receptor Subtypes Blocked by Iso-PPADS

Iso-PPADS demonstrates inhibitory activity against multiple P2X receptor subtypes. Its antagonistic profile is characterized by varying potencies across the different subunits. While comprehensive data for all subtypes is not extensively documented in single studies, a compilation of available information indicates a broad spectrum of activity.

Data Presentation: Inhibitory Activity of Iso-PPADS

The following table summarizes the known quantitative data for the inhibitory effects of Iso-PPADS on various P2X receptor subtypes. For context, reported values for the closely related compound PPADS are also included where specific Iso-PPADS data is less available, given their similar activities.

| Receptor Subtype | Species | Iso-PPADS IC50 | PPADS IC50 | Reference(s) |

| P2X1 | Rat | 43 nM | 68 nM | [3] |

| P2X2 | Human | - | ~1-2.6 µM | [7] |

| P2X3 | Rat | 84 nM | 214 nM | [3] |

| P2X4 | Human | - | ~30 µM | [7] |

| P2X5 | Human | - | ~1-2.6 µM | [7] |

| P2X7 | Human | - | ~1-3 µM | [7] |

Note: IC50 values can vary between studies due to different experimental conditions. Iso-PPADS is reported to be more potent than PPADS at P2X1, P2X2, and P2X3 receptors.[4] A pKi value of 6.5 has also been reported for Iso-PPADS, indicating its general antagonist potency.[4]

Signaling Pathways of P2X Receptors

The activation of P2X receptors by ATP initiates a cascade of intracellular events primarily driven by cation influx. The general signaling pathway is depicted below, followed by a more detailed pathway for the P2X7 receptor, which has unique downstream signaling characteristics.

General P2X Receptor Signaling Pathway

Caption: General P2X receptor signaling pathway.

P2X7 Receptor Downstream Signaling

Caption: P2X7 receptor downstream signaling pathways.

Experimental Protocols

The characterization of Iso-PPADS as a P2X receptor antagonist involves various biophysical and cell-based assays. The following sections detail the methodologies for key experiments.

Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

This technique is widely used for the functional characterization of ion channels expressed in a heterologous system.

Objective: To determine the inhibitory concentration (IC50) of Iso-PPADS on specific P2X receptor subtypes.

Methodology:

-

Oocyte Preparation: Xenopus laevis oocytes are surgically removed and defolliculated.

-

cRNA Injection: Oocytes are injected with cRNA encoding the desired human or rat P2X receptor subunit.

-

Incubation: Injected oocytes are incubated for 2-5 days to allow for receptor expression.

-

Electrophysiological Recording:

-

An oocyte is placed in a recording chamber and perfused with a standard frog Ringer's solution.

-

The oocyte is impaled with two microelectrodes filled with 3 M KCl (one for voltage clamping, one for current recording).

-

The membrane potential is clamped at a holding potential of -50 to -70 mV.

-

-

Agonist and Antagonist Application:

-

A baseline current is established.

-

ATP (at a concentration that elicits a submaximal response, e.g., EC50) is applied to activate the P2X receptors, and the resulting inward current is recorded.

-

Following washout, the oocyte is pre-incubated with varying concentrations of Iso-PPADS for a defined period (e.g., 2-5 minutes).

-

ATP is then co-applied with Iso-PPADS, and the inhibited current is recorded.

-

-

Data Analysis:

-

The percentage of inhibition is calculated for each Iso-PPADS concentration.

-

Data are plotted on a concentration-response curve, and the IC50 value is determined using a sigmoidal dose-response equation.

-

Experimental Workflow: Two-Electrode Voltage Clamp

Caption: Workflow for Two-Electrode Voltage Clamp experiments.

Whole-Cell Patch-Clamp Electrophysiology

This technique allows for high-resolution recording of ion channel currents from a single cell.

Objective: To characterize the mechanism of action and potency of Iso-PPADS on P2X receptors expressed in mammalian cells.

Methodology:

-

Cell Culture: Mammalian cells (e.g., HEK293 or 1321N1) are cultured and transiently or stably transfected with the P2X receptor of interest.

-

Recording Setup:

-

Cells are plated on coverslips and placed in a recording chamber on an inverted microscope.

-

The chamber is perfused with an extracellular solution.

-

-

Patch-Clamp Recording:

-

A glass micropipette with a fire-polished tip (filled with an intracellular solution) is used to form a high-resistance seal (giga-seal) with the cell membrane.

-

The membrane patch is then ruptured to achieve the whole-cell configuration.

-

The cell is voltage-clamped at a holding potential (e.g., -60 mV).

-

-

Compound Application:

-

A rapid perfusion system is used to apply ATP (at an EC50 to EC80 concentration) to elicit an inward current.

-

To test for antagonism, cells are pre-incubated with Iso-PPADS for a set duration before co-application with ATP.

-

-

Data Analysis:

-

The peak amplitude of the ATP-evoked current is measured in the absence and presence of Iso-PPADS.

-

The percentage of inhibition is calculated, and concentration-response curves are generated to determine the IC50 value.

-

Fluorescence-Based Calcium Influx Assay

This high-throughput screening-compatible assay measures changes in intracellular calcium concentration as an indicator of P2X receptor activation.

Objective: To screen for and characterize the inhibitory activity of compounds like Iso-PPADS on P2X receptor function.

Methodology:

-

Cell Plating: P2X-expressing cells are seeded in 96- or 384-well black, clear-bottom microplates.

-

Dye Loading: Cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer (e.g., HBSS with 20 mM HEPES).

-

Compound Addition: Varying concentrations of Iso-PPADS (or other test compounds) are added to the wells and incubated for a defined period.

-

Fluorescence Measurement:

-

The plate is placed in a fluorescence microplate reader (e.g., FLIPR or FlexStation).

-

A baseline fluorescence is recorded.

-

An ATP solution is added to the wells to stimulate the P2X receptors.

-

The change in fluorescence intensity due to calcium influx is measured over time.

-

-

Data Analysis:

-

The peak fluorescence response is determined for each well.

-

The percentage of inhibition by Iso-PPADS is calculated relative to the control (ATP alone).

-

IC50 values are determined by fitting the data to a concentration-response curve.

-

Experimental Workflow: Calcium Influx Assay

Caption: Workflow for a fluorescence-based calcium influx assay.

Conclusion

This compound is a valuable, albeit non-selective, pharmacological tool for the investigation of P2X receptor function. Its broad antagonistic activity allows for the general inhibition of P2X-mediated signaling, which can be instrumental in initial studies to probe the involvement of these receptors in various biological processes. The data and protocols presented in this guide offer a comprehensive resource for researchers utilizing Iso-PPADS, enabling a more informed experimental design and interpretation of results. As the field progresses, the development of more subtype-selective antagonists will be crucial for dissecting the specific roles of individual P2X receptors. However, the foundational knowledge gained from studies using broad-spectrum antagonists like Iso-PPADS remains essential for advancing the understanding of purinergic signaling in health and disease.

References

- 1. Confocal calcium imaging reveals an ionotropic P2 nucleotide receptor in the paranodal membrane of rat Schwann cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Actions of a Series of PPADS Analogs at P2X1 and P2X3 Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound salt | Non-selective P2X antagonist | Hello Bio [hellobio.com]

- 5. P2X Receptors as Drug Targets - PMC [pmc.ncbi.nlm.nih.gov]

- 6. resources.tocris.com [resources.tocris.com]

- 7. medchemexpress.com [medchemexpress.com]

Iso-PPADS Tetrasodium: A Technical Guide to its Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the biological activity of Iso-pyridoxalphosphate-6-azophenyl-2',5'-disulfonic acid tetrasodium salt (Iso-PPADS). Iso-PPADS is a non-selective antagonist of P2X purinergic receptors, a family of ligand-gated ion channels activated by extracellular adenosine 5'-triphosphate (ATP). This document details its mechanism of action, summarizes its quantitative biological activity, provides detailed experimental protocols for its characterization, and visualizes its role in cellular signaling pathways. This guide is intended to serve as a comprehensive resource for researchers and professionals in the fields of pharmacology, neuroscience, and drug development.

Introduction

Iso-PPADS is a structural isomer of the more widely known P2 receptor antagonist, PPADS. It has been instrumental in the pharmacological characterization of P2X receptors due to its potent, albeit non-selective, antagonist activity. P2X receptors are trimeric, ATP-gated cation channels that are ubiquitously expressed and play crucial roles in a variety of physiological and pathophysiological processes, including synaptic transmission, inflammation, and neuropathic pain. Understanding the interaction of antagonists like Iso-PPADS with these receptors is critical for the development of novel therapeutics targeting purinergic signaling.

Mechanism of Action

The primary mechanism of action of Iso-PPADS is the antagonism of P2X receptors. Upon binding of extracellular ATP, P2X receptors undergo a conformational change, opening a non-selective cation channel permeable to Na⁺, K⁺, and Ca²⁺. This influx of cations leads to membrane depolarization and the initiation of various downstream signaling cascades. Iso-PPADS, like its isomer PPADS, is thought to act as a competitive antagonist at the ATP binding site on the P2X receptor, thereby preventing its activation.

In addition to its primary activity at P2X receptors, Iso-PPADS and its related compounds have been reported to exhibit off-target activity against Signal Transducer and Activator of Transcription (STAT) proteins, particularly STAT4, STAT5a, and STAT5b. This activity appears to be independent of its P2X receptor antagonism and should be considered when interpreting experimental results.

Quantitative Biological Activity

The potency of Iso-PPADS varies across different P2X receptor subtypes. It is a particularly potent antagonist of P2X1 and P2X3 receptors. The available quantitative data for Iso-PPADS and its related compound PPADS are summarized in the tables below. It is important to note that the potency of these antagonists can be influenced by the species and the experimental system used.

| Compound | Receptor Subtype | Species | Potency (IC₅₀) | Reference |

| Iso-PPADS | P2X₁ | Not Specified | 43 nM | |

| Iso-PPADS | P2X₃ | Not Specified | 84 nM |

Table 1: Quantitative Activity of Iso-PPADS at P2X Receptors

| Compound | Receptor Subtype | Species | Potency (IC₅₀/Kᵢ) | Reference |

| PPADS | P2X₁, P2X₂, P2X₃, P2X₅ | Recombinant | 1 - 2.6 µM | |

| PPADS | P2Y₁ | Human | Kᵢ = 6 µM |

Table 2: Comparative Quantitative Activity of PPADS

Note: Iso-PPADS has been reported to be more potent than PPADS at P2X₁, P2X₂, P2X₃, and P2Y₁ receptors, though specific quantitative data for all subtypes is not available.

Experimental Protocols

The characterization of Iso-PPADS and other P2X receptor antagonists relies on a variety of in vitro experimental techniques. Detailed methodologies for key experiments are provided below.

Electrophysiology: Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

This technique is a robust method for studying the function of ion channels expressed in a heterologous system.

Objective: To determine the inhibitory effect of Iso-PPADS on ATP-activated currents in oocytes expressing a specific P2X receptor subtype.

Methodology:

-

Oocyte Preparation: Xenopus laevis oocytes are surgically harvested and defolliculated by enzymatic digestion (e.g., with collagenase).

-

cRNA Injection: Oocytes are injected with cRNA encoding the desired P2X receptor subunit and incubated for 2-5 days to allow for receptor expression.

-

Electrophysiological Recording:

-

An oocyte is placed in a recording chamber and impaled with two microelectrodes filled with 3 M KCl.

-

The oocyte membrane potential is clamped at a holding potential of -60 mV.

-

The oocyte is perfused with a standard frog Ringer's solution.

-

-

Compound Application:

-

To elicit a baseline response, ATP is applied to the oocyte at a concentration that produces a submaximal current (e.g., EC₅₀).

-

To test for antagonism, the oocyte is pre-incubated with varying concentrations of Iso-PPADS for a defined period (e.g., 2-5 minutes) before the co-application of Iso-PPADS and ATP.

-

-

Data Analysis:

-

The peak amplitude of the ATP-activated current in the presence and absence of Iso-PPADS is measured.

-

Inhibition curves are generated by plotting the percentage of inhibition against the concentration of Iso-PPADS to determine the IC₅₀ value.

-

Calcium Imaging Assay

This cell-based assay measures the influx of calcium through P2X receptors upon activation, providing a functional readout of receptor activity.

Objective: To quantify the inhibitory effect of Iso-PPADS on ATP-induced calcium influx in cells expressing P2X receptors.

Methodology:

-

Cell Culture: Mammalian cells (e.g., HEK293 or CHO cells) stably or transiently expressing the desired P2X receptor subtype are cultured in a 96-well, black, clear-bottom microplate.

-

Fluorescent Dye Loading:

-

The cell culture medium is removed, and the cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in an appropriate assay buffer.

-